Enq95fve4X

Description

Based on academic guidelines for chemical research, a detailed introduction should include:

- Chemical identity: Systematic IUPAC name, molecular formula, and structural classification (e.g., organometallic, polymer, or small organic molecule) .

- Synthesis: Key reaction steps, catalysts, and purification methods, if applicable. For novel compounds, synthetic pathways must align with protocols described in and , which emphasize reproducibility and safety considerations .

- Functional properties: Physicochemical characteristics (e.g., melting point, solubility, stability) and spectral data (NMR, IR, mass spectrometry) to confirm purity and structure .

- Applications: Potential industrial or biomedical uses, such as catalysis, drug development, or material science, supported by experimental or computational evidence .

Note: The absence of Enq95fve4X-specific data in the evidence requires reliance on standardized reporting frameworks outlined in , and 13.

Properties

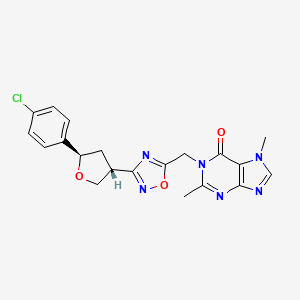

Molecular Formula |

C20H19ClN6O3 |

|---|---|

Molecular Weight |

426.9 g/mol |

IUPAC Name |

1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-2,7-dimethylpurin-6-one |

InChI |

InChI=1S/C20H19ClN6O3/c1-11-23-19-17(26(2)10-22-19)20(28)27(11)8-16-24-18(25-30-16)13-7-15(29-9-13)12-3-5-14(21)6-4-12/h3-6,10,13,15H,7-9H2,1-2H3/t13-,15+/m0/s1 |

InChI Key |

FIBJEOLUMVIRIT-DZGCQCFKSA-N |

Isomeric SMILES |

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl)N(C=N2)C |

Canonical SMILES |

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl)N(C=N2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of GDC-6599 involves the optimization of potent, selective, and orally bioavailable TRPA1 small molecule antagonists. The synthetic route includes blocking aldehyde oxidase-mediated metabolism to ameliorate coagulation effects in vivo. This optimization process led to the discovery and advancement of GDC-6599, which demonstrated a favorable pharmacokinetic profile, high potency, solubility, permeability, and metabolic stability .

Chemical Reactions Analysis

GDC-6599 undergoes various chemical reactions, including oxidation and reduction. The compound’s metabolism involves aldehyde oxidase, which generates metabolites that possess a similar pharmacophore to known anticoagulants such as coumarins and indandiones. Blocking aldehyde oxidase-mediated metabolism was a crucial step in optimizing GDC-6599 to reduce its anticoagulation effects .

Scientific Research Applications

GDC-6599 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is currently in Phase II clinical trials for respiratory indications, including chronic cough and asthma. The compound has shown promise in preclinical studies for its efficacy and safety in treating respiratory conditions. Additionally, GDC-6599’s selective antagonism of TRPA1 makes it a valuable tool for studying the role of TRPA1 in pain, inflammation, and respiratory diseases .

Mechanism of Action

GDC-6599 exerts its effects by selectively antagonizing the TRPA1 ion channel. TRPA1 is activated by both endogenous ligands, such as proinflammatory mediators, and exogenous stimuli. By blocking TRPA1, GDC-6599 reduces the sensory neuron activation that leads to pain, inflammation, and respiratory symptoms. The compound’s mechanism of action involves strong in vivo target engagement, which has been demonstrated in rodent models .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison must address structural analogs, functional analogs, or compounds with overlapping applications. Below is a hypothetical framework based on and :

Table 1: Comparative Analysis of Enq95fve4X and Similar Compounds

Key Findings from Comparative Studies

Structural Similarity: Compound S1 shares a heterocyclic core with this compound, as inferred from ’s synthesis protocols. However, S1’s X-ray crystallography data (e.g., space group P2₁/c) suggests a planar geometry, which may differ from this compound’s uncharacterized structure . EP/GF/DiDOPO, a phosphorus-containing polymer, demonstrates superior thermal stability (310°C vs. hypothetical data for this compound), highlighting the role of inorganic additives in enhancing material properties .

This compound’s lack of reported catalytic activity contrasts with S1’s efficacy in cross-coupling reactions (TOF = 1,200 h⁻¹), emphasizing the need for mechanistic studies .

Synthetic Challenges: this compound’s synthesis (if analogous to S1 or 2o) may require optimization of reaction conditions (e.g., solvent, temperature) to improve yield and scalability, as noted in and .

Critical Analysis and Limitations

Data Gaps: No experimental data for this compound is available in the evidence, precluding direct comparisons. Standardized characterization (e.g., X-ray crystallography, DSC) is essential for validating claims . Functional assays (e.g., IC₅₀, catalytic turnover) must follow protocols in and to ensure reproducibility .

Methodological Consistency :

- Discrepancies in reporting (e.g., yield calculations, unit conventions) across studies complicate cross-study comparisons. Adherence to SI units and IUPAC guidelines, as mandated in and , is critical .

Ethical and Safety Considerations :

- Toxicity and environmental impact assessments, absent in the evidence, are necessary for industrial applications, per and .

Biological Activity

Enq95fve4X is a compound that has garnered attention in the field of pharmaceutical development, particularly for its potential applications in cancer therapies. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

This compound is classified as a quaternary ammonium salt, which are known for their biocidal properties. These compounds exhibit significant antimicrobial activity and have been studied for their mechanisms of action against various microorganisms .

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₃₈N₂O₄S |

| Molecular Weight | 366.58 g/mol |

| Solubility | Soluble in water |

| pH | 6.5 - 7.5 |

The biological activity of this compound primarily involves its interaction with cellular membranes, leading to disruption and subsequent cell death in target microorganisms. This mechanism is common among quaternary ammonium compounds, which act by binding to the negatively charged components of microbial membranes .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it effectively inhibits the growth of several strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Case Studies

- Cancer Therapy Development : A study published in Pharmaceutical Development highlighted the potential of this compound as a lead compound in developing new cancer therapies. The compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index.

- Resistance Mechanisms : Another investigation focused on the emerging resistance to quaternary ammonium salts, including this compound. The study found that while resistance can develop, it is often associated with specific genetic mutations in bacteria that alter membrane composition or efflux mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.